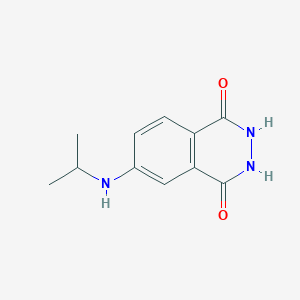

6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione

Description

6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione is a derivative of the 2,3-dihydrophthalazine-1,4-dione core, featuring an isopropylamino substituent at position 6. The isopropylamino group enhances lipophilicity, improving cell permeability and target engagement compared to simpler alkyl or aromatic substituents .

For example, 8-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione is prepared from 4-chlorophthalic anhydride and methylhydrazine . Domino reactions using ionic liquid catalysts like [HDEA][ClAc] have also been employed to generate structurally complex derivatives .

Properties

IUPAC Name |

6-(propan-2-ylamino)-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-6(2)12-7-3-4-8-9(5-7)11(16)14-13-10(8)15/h3-6,12H,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPKXSWVASUVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC2=C(C=C1)C(=O)NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001189570 | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-6-[(1-methylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142211-14-0 | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-6-[(1-methylethyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-6-[(1-methylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with isopropylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while reduction can produce dihydrophthalazine compounds.

Scientific Research Applications

6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione is a chemical compound with a molecular weight of approximately 219.24 g/mol. It has a bicyclic structure that includes a phthalazine moiety, which is important in biological and chemical applications. The presence of the isopropylamino group enhances its solubility and bioactivity, making it a candidate for pharmaceutical research and development.

Applications

This compound has several applications:

- Pharmaceutical Development It can be used as a precursor or active ingredient in drug formulations targeting various diseases.

- Research Tool It is utilized in interaction studies to understand how it interacts with biological macromolecules. These studies are vital for elucidating the compound's mechanism of action and potential therapeutic uses.

Biological Activities

This compound exhibits various biological activities, primarily due to its interaction with specific biological targets. Research indicates potential therapeutic uses. Interaction studies are vital for elucidating the compound's mechanism of action and potential therapeutic uses.

Structural Similarities

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Amino-2,3-dihydrophthalazine-1,4-dione | Lacks isopropyl group | More hydrophilic; potential for different biological activity |

| Phthalazine | Core bicyclic structure | Broader applications but less specificity in bioactivity |

| 2-Hydroxyphthalazine | Hydroxyl substitution on phthalazine | Increased polarity; potential for enhanced solubility |

Mechanism of Action

The mechanism by which 6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione exerts its effects involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 2,3-dihydrophthalazine-1,4-dione derivatives are highly dependent on substituents at position 6. Key analogues include:

Mechanism and Selectivity

- PARP Inhibition: The isopropylamino derivative’s dual inhibition of PARP10/15 is attributed to its ability to occupy the nicotinamide-binding pocket, a feature shared with other dihydrophthalazine-dione derivatives. However, selectivity over other PARP family members (e.g., PARP1/2) is achieved through steric and electronic effects of the isopropyl group .

- Antimicrobial Activity : Derivatives like QCT7, which incorporate quinazolin-dione moieties, exhibit enhanced antibacterial effects due to synergistic interactions between the phthalazine and quinazoline rings .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The isopropylamino group increases logP compared to amino or nitro derivatives, enhancing membrane permeability. This is critical for intracellular targets like PARPs .

- Solubility: Sodium salts of analogous compounds (e.g., 5-amino-derivative) exhibit improved aqueous solubility, enabling formulation versatility .

Biological Activity

6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione is a derivative of 2,3-dihydrophthalazine-1,4-dione, a compound known for its diverse biological activities. Research has indicated that various derivatives of this compound exhibit significant pharmacological properties, including anti-cancer and antimicrobial activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its influence on cellular pathways involved in DNA and RNA synthesis. Studies have shown that derivatives of 2,3-dihydrophthalazine-1,4-dione can inhibit key enzymes in the de novo purine synthesis pathway. Specifically, they inhibit inosine monophosphate dehydrogenase (IMPDH) and PRPP amidotransferase , leading to reduced levels of nucleotides necessary for DNA replication and cell proliferation .

Anticancer Activity

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity against Leukemia : The compound has shown significant activity against murine leukemia cells and human cancer cell lines such as HeLa (cervical cancer) and KB (nasopharyngeal carcinoma). The IC50 values for these cell lines indicate strong growth inhibition .

- In Vivo Studies : In animal models, the compound has been effective against L1210 leukemia and Ehrlich ascites carcinoma. The inhibition of DNA and RNA synthesis was noted at concentrations corresponding to three times their effective dose (ED50), highlighting its potential as an anti-cancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. Studies indicate that these compounds exhibit activity against several bacterial strains:

- Staphylococcus aureus : One study reported good antimicrobial activity against this pathogen due to the presence of the alkylated phthalazine moiety within the structure .

- Candida albicans : The compound also demonstrated antifungal activity, suggesting a broad-spectrum antimicrobial potential .

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

- Cancer Treatment : A study focusing on its application in treating leukemia showed that the compound could significantly reduce tumor size in treated mice compared to controls.

- Infection Control : In vitro studies indicated that the compound could effectively inhibit bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | ~30 nM | Inhibition of DNA/RNA synthesis |

| Anticancer | L1210 leukemia | ~45 nM | Inhibition of IMPDH and PRPP amidotransferase |

| Antimicrobial | Staphylococcus aureus | ~50 nM | Disruption of bacterial cell wall synthesis |

| Antimicrobial | Candida albicans | ~40 nM | Inhibition of fungal cell growth |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 6-(Isopropylamino)-2,3-dihydrophthalazine-1,4-dione?

Methodological Answer:

- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a factorial design (2–3 levels per factor) can minimize the number of trials while capturing interactions between variables .

- Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Validate computational predictions with small-scale lab experiments, iterating between theory and practice to refine synthetic routes .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns and isopropylamino group integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and detect impurities via isotopic patterns.

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions, especially if the compound exhibits polymorphism .

- HPLC-PDA: Pair high-performance liquid chromatography with photodiode array detection to quantify purity and identify degradation products .

Q. What are the key considerations for analyzing reaction mechanisms involving this compound?

Methodological Answer:

- Use kinetic studies (e.g., variable-temperature NMR) to determine rate constants and infer intermediates.

- Apply isotopic labeling (e.g., deuterated solvents or reagents) to track proton transfer steps or solvent participation .

- Combine computational reaction path searches (e.g., artificial force-induced reaction method) with experimental data to map energy profiles and validate mechanistic hypotheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic vs. kinetic control during functionalization of this compound?

Methodological Answer:

- Conduct time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to monitor transient intermediates and distinguish kinetically favored products .

- Perform free energy calculations (e.g., umbrella sampling) to compare activation barriers for competing pathways .

- Use solvent screening with varying polarities to shift equilibrium toward thermodynamically stable products .

Q. What advanced methodologies are available to study solvent effects on the reactivity of this compound?

Methodological Answer:

- Solvent Parameterization: Apply Kamlet-Taft or Hansen solubility parameters to correlate solvent properties (polarity, hydrogen-bonding) with reaction rates .

- Machine Learning (ML): Train ML models on solvent-reactivity datasets to predict optimal solvent systems for specific transformations .

- Microfluidic Platforms: Use droplet-based microreactors to rapidly screen solvent combinations under controlled conditions .

Q. How can researchers identify and characterize reactive intermediates in catalytic cycles involving this compound?

Methodological Answer:

- In Situ Spectroscopy: Utilize Raman or IR spectroscopy coupled with reaction monitoring to detect short-lived intermediates .

- Electron Paramagnetic Resonance (EPR): Identify radical intermediates in oxidation/reduction reactions .

- Cryogenic Trapping: Quench reactions at low temperatures (-78°C) to stabilize intermediates for isolation and structural analysis .

Q. What strategies are recommended for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications to the isopropylamino or phthalazine-dione moieties and test against target enzymes (e.g., DNA topoisomerases) .

- Molecular Docking: Use software like AutoDock to predict binding affinities with biological targets (e.g., DNA intercalation sites) .

- In Vitro Cytotoxicity Assays: Screen derivatives in cancer cell lines (e.g., MTT assay) and compare with positive controls (e.g., doxorubicin) .

Q. How can computational tools accelerate the discovery of novel applications for this compound?

Methodological Answer:

- Virtual Screening: Deploy AI-driven platforms (e.g., COMSOL Multiphysics) to simulate interactions with proteins or materials .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Model reaction dynamics at catalytic sites to design enzyme inhibitors or co-catalysts .

- Data Mining: Extract structure-property relationships from chemical databases (e.g., PubChem) to propose new functionalization strategies .

Q. What methodologies address data inconsistencies in studies of this compound’s photophysical properties?

Methodological Answer:

- Standardized Protocols: Adopt uniform measurement conditions (e.g., excitation wavelength, solvent) to minimize variability .

- Collaborative Validation: Share samples with independent labs for cross-verification of fluorescence quantum yields or UV-Vis spectra .

- Error Analysis: Apply statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in experimental measurements .

Q. How can researchers integrate green chemistry principles into the synthesis of this compound?

Methodological Answer:

- Solvent Selection: Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Design: Develop reusable heterogeneous catalysts (e.g., immobilized enzymes) to reduce waste .

- Energy Efficiency: Optimize microwave-assisted synthesis to shorten reaction times and lower energy consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.